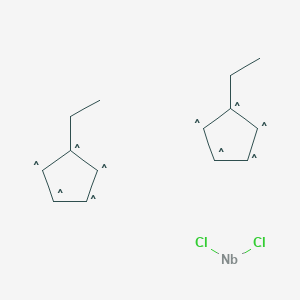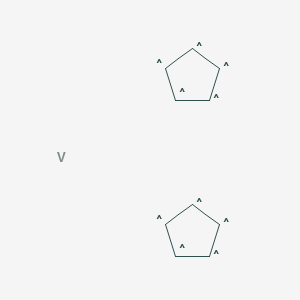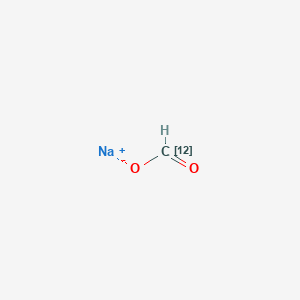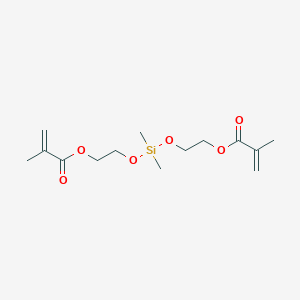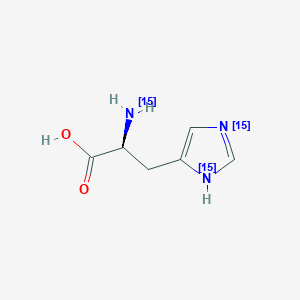
Neodymium chloride hexahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Neodymium chloride hexahydrate is a chemical compound composed of neodymium (Nd) and chlorine (Cl) with the formula NdCl₃·6H₂O.
- In its anhydrous form, it appears as a mauve-colored solid, which rapidly absorbs water from the air to form a purple hexahydrate.
- The hexahydrate is represented as NdCl₃·6H₂O and is commonly used due to its solubility in water.
- This compound is produced from minerals such as monazite and bastnäsite through a complex multistage extraction process.
Vorbereitungsmethoden
- Neodymium metal production often starts with NdCl₃.
- One method involves heating NdCl₃ with ammonium chloride or ammonium fluoride and hydrofluoric acid at 300–400 °C in a vacuum or argon atmosphere:
2NdCl3+3Ca→2Nd+3CaCl2
- Another approach is to react NdCl₃ with alkali or alkaline earth metals.
Analyse Chemischer Reaktionen
- Neodymium chloride hexahydrate participates in various reactions:
Oxidation and Reduction: It can undergo redox reactions.
Substitution Reactions: Neodymium ions can be replaced by other metal ions.
Common Reagents: Ammonium chloride, hydrofluoric acid, and alkali metals.
Major Products: Neodymium metal, neodymium-based lasers, and optical fibers.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate chemical for neodymium metal production.
Biology and Medicine: Neodymium-based lasers find applications in medical procedures and diagnostics.
Industry: Used for corrosion protection of aluminum alloys and fluorescent labeling of organic molecules (e.g., DNA).
Wirkmechanismus
- Neodymium chloride hexahydrate’s effects depend on its applications.
- In lasers, it acts as a gain medium, amplifying light.
- In corrosion protection, it forms a protective layer on aluminum surfaces.
- In fluorescent labeling, it enhances visualization of biological molecules.
Vergleich Mit ähnlichen Verbindungen
- Neodymium chloride hexahydrate is unique due to its solubility and applications.
- Similar compounds include LaCl₃, SmCl₃, PrCl₃, EuCl₃, CeCl₃, GdCl₃, and TbCl₃.
Eigenschaften
Molekularformel |
Cl3H12NdO6 |
|---|---|
Molekulargewicht |
358.69 g/mol |
IUPAC-Name |
trichloroneodymium;hexahydrate |
InChI |
InChI=1S/3ClH.Nd.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |
InChI-Schlüssel |
PCORICZHGNSNIZ-UHFFFAOYSA-K |
Kanonische SMILES |
O.O.O.O.O.O.Cl[Nd](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





